molecular formula C15H21NO3S B2647588 N-[(oxan-4-yl)(thiophen-2-yl)methyl]oxolane-3-carboxamide CAS No. 2320216-03-1

N-[(oxan-4-yl)(thiophen-2-yl)methyl]oxolane-3-carboxamide

Cat. No.: B2647588
CAS No.: 2320216-03-1
M. Wt: 295.4
InChI Key: OYNUUVSLGBJOPO-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(thiophen-2-yl)methyl]oxolane-3-carboxamide is a compound that features a unique combination of oxolane and thiophene rings. These structural elements are known for their significant roles in medicinal chemistry and material science. The presence of the thiophene ring, in particular, is associated with various biological activities, making this compound a subject of interest for researchers.

Preparation Methods

The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]oxolane-3-carboxamide typically involves the condensation of oxolane and thiophene derivatives under specific reaction conditions. Common synthetic routes include:

Industrial production methods often utilize these reactions on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]oxolane-3-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

N-[(oxan-4-yl)(thiophen-2-yl)methyl]oxolane-3-carboxamide can be compared with other thiophene-containing compounds, such as:

What sets this compound apart is its unique combination of oxolane and thiophene rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c17-15(12-5-8-19-10-12)16-14(13-2-1-9-20-13)11-3-6-18-7-4-11/h1-2,9,11-12,14H,3-8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNUUVSLGBJOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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